Differentiated Synthetic Efficiency: Optimized Yield in Vilsmeier-Haack Protocol
The optimized synthesis of 2-chloro-8-methoxyquinoline-3-carbaldehyde via the Meth-Cohn variation of the Vilsmeier-Haack reaction from N-(2-anisyl)acetamide proceeds with a reported yield of 75% [1]. This demonstrates a tangible improvement over the generic synthesis of unsubstituted 2-chloroquinoline-3-carbaldehyde (from acetanilide), which typically affords lower yields of ~60-65% under comparable conditions due to the absence of the rate-enhancing methoxy group [2].
| Evidence Dimension | Synthesis Yield (Meth-Cohn / Vilsmeier-Haack) |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | Unsubstituted 2-chloroquinoline-3-carbaldehyde: ~60-65% |
| Quantified Difference | 10-15 percentage points higher yield |
| Conditions | Reaction of N-(2-anisyl)acetamide with Vilsmeier reagent (DMF/POCl₃) at 353 K for 15 h, followed by recrystallization [1]. |
Why This Matters
A 10-15% higher isolated yield in the first synthetic step reduces raw material consumption and purification burden in multi-step syntheses, directly lowering cost per gram for procurement and scaling.
- [1] Khan, F. N., Subashini, R., Kushwaha, A. K., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. View Source
- [2] Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. View Source
